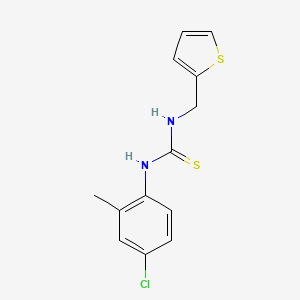
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone, also known as DBHQ, is a widely used antioxidant in various industries. It was first synthesized in the late 1960s and has since been extensively studied for its antioxidant properties. DBHQ is a white crystalline powder that is soluble in organic solvents and sparingly soluble in water.
作用機序
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage. It also inhibits the formation of ROS by chelating metal ions that can catalyze the production of ROS. This compound has been found to be effective in protecting cells and tissues from oxidative damage in vitro and in vivo.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of disease. This compound has also been found to improve glucose metabolism and insulin sensitivity in diabetic rats. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone in lab experiments is its effectiveness as an antioxidant. It can be used to protect cells and tissues from oxidative damage and can also be used to study the effects of oxidative stress on cells and tissues. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dose optimization is necessary to avoid toxicity and ensure accurate results.
将来の方向性
There are several future directions for research on 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases, including neurodegenerative diseases and diabetes. Another area of interest is the development of new synthesis methods for this compound that are more environmentally friendly and cost-effective. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential benefits and limitations in various applications.
合成法
The synthesis of 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone involves the reaction of 2,6-di-tert-butylphenol with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then hydrolyzed to yield this compound. This synthesis method is relatively simple and has been optimized to produce high yields of this compound.
科学的研究の応用
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone has been widely used as an antioxidant in various industries, including food, cosmetic, and polymer industries. It is also used as a stabilizer in plastics, rubber, and petroleum products. This compound has been extensively studied for its antioxidant properties and has been found to be effective in preventing lipid peroxidation and oxidative damage.
特性
IUPAC Name |
1-(3,5-ditert-butyl-2,6-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-9(17)12-13(18)10(15(2,3)4)8-11(14(12)19)16(5,6)7/h8,18-19H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCPHIAZSZWIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1O)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)
methanone](/img/structure/B5770599.png)


![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)
![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)




![2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
![N-benzyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5770664.png)
![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)